1-Benzyl-5-ethoxy-1H-benzimidazole is a substituted benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by a benzene ring fused to an imidazole ring. These compounds are widely studied for their diverse biological activities and have found applications in various fields, including pharmaceuticals, agrochemicals, and material science. 1-Benzyl-5-ethoxy-1H-benzimidazole, specifically, has been investigated for its potential as an antimicrobial and anticancer agent, as well as for its catalytic properties. []
1-Benzyl-5-ethoxybenzimidazole is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties. This specific compound is characterized by the presence of a benzyl group and an ethoxy substituent at the 5-position of the benzimidazole ring. Benzimidazoles have gained significant attention in medicinal chemistry due to their ability to interact with various biological targets.
The synthesis and study of 1-benzyl-5-ethoxybenzimidazole have been explored in various research articles and patents. Notably, its synthesis has been linked to the development of inhibitors for specific biological targets such as Galectin-1, which is implicated in cancer progression and metastasis .
1-Benzyl-5-ethoxybenzimidazole is classified under:
The synthesis of 1-benzyl-5-ethoxybenzimidazole typically involves several steps, including the formation of the benzimidazole core through condensation reactions. Various synthetic methodologies have been reported in literature:
1-Benzyl-5-ethoxybenzimidazole can participate in various chemical reactions typical for benzimidazole derivatives:
These reactions can be utilized to modify the compound further for enhanced biological activity or specificity towards certain targets.
The mechanism of action for 1-benzyl-5-ethoxybenzimidazole primarily involves its interaction with specific proteins or enzymes within biological pathways:
In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines.
Relevant analyses include melting point determination and spectral analysis (NMR, IR) for structural confirmation.
1-Benzyl-5-ethoxybenzimidazole has several potential applications:
This compound exemplifies the versatility of benzimidazoles in medicinal chemistry and their potential for further development into therapeutic agents.
The benzimidazole core consists of a benzene ring fused to an imidazole ring at the 4/5-positions, creating a planar, electron-rich bicyclic system. This structure exhibits distinctive amphoteric character, with the N1-H nitrogen acting as a weak acid (pKa ~12.8) and the N3 nitrogen functioning as a weak base (pKa ~5.6) [2] [10]. The high chemical stability of the benzimidazole scaffold is evidenced by its resistance to concentrated sulfuric acid at 270°C, hot hydrochloric acid, alkalis, and most oxidizing/reducing agents under physiological conditions [2]. This resilience makes it an excellent platform for pharmaceutical design.
The electronic distribution is characterized by π-electron delocalization across the fused ring system, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions. The C2 position is particularly electron-deficient, rendering it susceptible to nucleophilic attack, while the C5/C6 positions on the benzenoid ring are electron-rich sites for electrophilic substitution [9] [10]. These properties underpin the scaffold's versatility as a pharmacophore.
Table 1: Key Physicochemical Properties of 1-Benzyl-5-ethoxybenzimidazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₆N₂O | Determines molecular weight and elemental composition |
Molecular Weight | 252.31 g/mol | Impacts pharmacokinetic parameters like distribution and clearance |
Calculated LogP | ~3.1 | Indicates moderate lipophilicity, favoring passive cellular uptake |
Topological Polar Surface Area | 38.7 Ų | Suggests limited blood-brain barrier penetration potential |
Hydrogen Bond Acceptors | 3 (N3, ethoxy O) | Influences solubility and target binding interactions |
Hydrogen Bond Donors | 0 (N1-benzylated) | Reduces H-bonding capacity compared to unsubstituted benzimidazoles |
Benzimidazole chemistry emerged prominently in the 1950s with the identification of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole as a component of vitamin B₁₂ [6]. The 1960s witnessed the first therapeutic applications with thiabendazole (1962), developed initially as a plant fungicide and later repurposed as a human anthelmintic [6]. This breakthrough catalyzed extensive exploration of benzimidazole derivatives, leading to veterinary anthelmintics (parbendazole, fenbendazole, oxfendazole) and human drugs like mebendazole (1971) and flubendazole [1] [6].
The 1980s marked a pivotal shift with the discovery of omeprazole (1988), a proton pump inhibitor where the benzimidazole ring functions as a pH-sensitive prodrug moiety targeting gastric H⁺/K⁺-ATPase [6] [10]. Concurrently, antihypertensive agents (candesartan, telmisartan) and antihistamines (astemizole) demonstrated the scaffold's versatility beyond anti-infectives [8]. The 2000s saw benzimidazoles enter oncology with bendamustine (DNA alkylator), abemaciclib (CDK4/6 inhibitor), and tubulin-targeting agents like nocodazole [5] [10]. This evolution underscores systematic structure-activity relationship (SAR) optimizations that transformed simple heterocycles into targeted therapeutics.
Table 2: Key Milestones in Benzimidazole-Based Drug Development
Era | Compound | Therapeutic Class | Clinical Significance |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | First human benzimidazole anthelmintic |
1970s | Mebendazole | Anthelmintic | Broad-spectrum antiparasitic with microtubule inhibition |
1980s | Omeprazole | Antiulcer (PPI) | Revolutionized peptic ulcer treatment |
1990s | Candesartan | Antihypertensive (ARB) | Potent angiotensin II receptor blockade |
2000s | Bendamustine | Antineoplastic | Alkylating agent for leukemia/lymphoma |
2010s | Abemaciclib | Antineoplastic (CDK4/6) | Metastatic breast cancer therapy |
Data derived from historical overviews in [1] [6] [10]
The 1-benzyl group introduces steric bulk and aromatic π-system interactions that profoundly influence target binding and pharmacokinetics. N1-benzylation eliminates the N1-H hydrogen bond donor, enhancing lipophilicity and membrane permeability [3] [10]. This modification is critical for compounds targeting intracellular pathways or the central nervous system, though the polar surface area of 1-benzyl-5-ethoxybenzimidazole (38.7 Ų) still limits significant blood-brain barrier penetration [3]. The benzyl ring enables π-stacking with protein aromatic residues (e.g., tyrosine, phenylalanine), improving binding affinity to enzymes like tubulin or kinases [5].
The 5-ethoxy substituent is an electron-donating group (+I effect) that increases electron density at adjacent positions (C4/C6), enhancing nucleophilicity for interactions with electrophilic biological targets [9]. Ethoxy provides superior metabolic stability compared to smaller alkoxy groups (e.g., methoxy) by resisting oxidative demethylation via cytochrome P450 enzymes [3] [10]. This extends plasma half-life and duration of action. In anticancer SAR studies, 5-ethoxy analogues exhibit enhanced tubulin polymerization inhibition compared to unsubstituted or 5-methyl derivatives due to optimized hydrophobic pocket binding [5].
Table 3: SAR of Key Substituents in Benzimidazole Derivatives
Position | Substituent | Biological Impact | Target Examples |
---|---|---|---|
N1 | Benzyl | - ↑ Lipophilicity & membrane permeability- Enables π-π stacking- Blocks N1-H ionization | Tubulin, Kinases, GPCRs |
C2 | Thiol/Mercapto | - Metal chelation- Nucleophile for covalent inhibition | Kinases, Oxidoreductases |
C5 | Ethoxy | - ↑ Electron density at C4/C6- Metabolic stability vs methoxy- Steric tuning | Tubulin, Cannabinoid receptors, Topoisomerases |
C6 | Methoxy | - Moderate electron donation- Metabolic liability (O-demethylation) | Topoisomerase II, PARP |
SAR patterns synthesized from [4] [5] [9]
In anti-inflammatory applications, 5-ethoxy derivatives demonstrate preferential COX-2 inhibition over COX-1. Ethoxy's bulk and hydrophobicity align with the larger hydrophobic pocket in COX-2 (Val523 vs COX-1 Ile523), enhancing selectivity [4]. Dual COX-2/5-LOX inhibitors bearing 5-ethoxy groups show improved IC₅₀ values (low micromolar range) by simultaneously blocking prostaglandin and leukotriene pathways [4] [10]. This multi-target engagement is critical for resolving chronic inflammation with reduced side effects compared to classical NSAIDs.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5